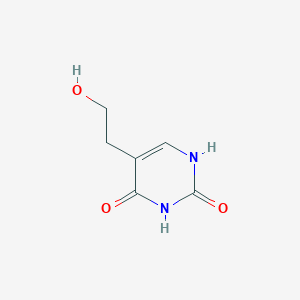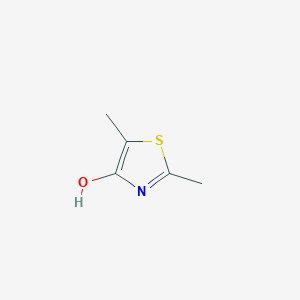
5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione, also known as 5-HEPPD, is an organic compound with a wide range of applications in both scientific research and drug development. It is a derivative of pyrimidine and is composed of five carbon atoms, two oxygen atoms, and four hydrogen atoms. 5-HEPPD is a colorless, crystalline solid with a melting point of 97-99 °C and a molecular weight of 159.2 g/mol. It is soluble in water, ethanol, and methanol, and is stable at room temperature.
Wissenschaftliche Forschungsanwendungen
CDK2 Inhibition for Cancer Treatment
5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione: derivatives have been investigated as novel CDK2 inhibitors. CDK2 (cyclin-dependent kinase 2) is an appealing target for cancer treatment, selectively affecting tumor cells. Researchers designed and synthesized a set of small molecules featuring the pyrazolo [3,4-d]pyrimidine scaffold. These compounds demonstrated significant cytotoxic activity against cancer cell lines, including MCF-7, HCT-116, and HepG-2. Notably, compounds 14 and 15 exhibited the best cytotoxic activities .
Anti-Tubercular Agents
In a different context, researchers have explored novel derivatives containing the pyrazolo [3,4-d]pyrimidine scaffold for their anti-tubercular activity. While this specific compound was not mentioned, it highlights the potential of related structures in combating tuberculosis. Further studies could investigate its efficacy against Mycobacterium tuberculosis .
Anticancer Activity
The synthesis of heterocyclic derivatives containing the pyrazolo [3,4-d]pyrimidine linkage has also been explored. These compounds were tested for in-vitro anticancer activity against various cancer cell lines. While the specific compound was not studied in this context, it underscores the broader potential of this scaffold in cancer research .
Enzymatic Inhibition
Some derivatives of 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione have demonstrated enzymatic inhibitory activity against CDK2/cyclin A2. Compounds 14, 13, and 15 showed significant inhibitory activity, outperforming sorafenib. Compound 14, in particular, displayed dual activity against cancer cell lines and CDK2, making it a promising candidate for further investigation .
Cell Cycle Alteration and Apoptosis Induction
Compound 14, with potent activity against cancer cell lines, induced alterations in cell cycle progression and apoptosis within HCT cells. Understanding these mechanisms could provide insights into targeted cancer therapies .
Thioglycoside Derivatives
In addition to the pyrazolo [3,4-d]pyrimidine scaffold, thioglycoside derivatives were also designed. Investigating their biological properties and potential applications could yield valuable information .
Wirkmechanismus
Target of Action
Similar compounds such as pyrazolo pyrimidine derivatives have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
Related compounds have been shown to interact with their targets, leading to significant alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Compounds with similar structures have been shown to affect the cdk2/cyclin a2 pathway, which plays a crucial role in cell cycle regulation .
Result of Action
Related compounds have shown cytotoxic activities against various cell lines .
Eigenschaften
IUPAC Name |
5-(2-hydroxyethyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c9-2-1-4-3-7-6(11)8-5(4)10/h3,9H,1-2H2,(H2,7,8,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOOACKBYPVACH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326450 |
Source


|
| Record name | 5-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
23956-12-9 |
Source


|
| Record name | 23956-12-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528412 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Bromo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B152535.png)


![3-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B152541.png)

![3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B152545.png)

